molecular formula C15H16N2O3 B11710833 (2E)-3-(4-methoxyphenyl)-2-[(E)-morpholine-4-carbonyl]prop-2-enenitrile

(2E)-3-(4-methoxyphenyl)-2-[(E)-morpholine-4-carbonyl]prop-2-enenitrile

Cat. No.: B11710833
M. Wt: 272.30 g/mol
InChI Key: BALDQACWJQTHBW-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-3-(4-methoxyphenyl)-2-[(E)-morpholine-4-carbonyl]prop-2-enenitrile (hereafter referred to as the target compound) is a nitrile-containing ene derivative with a molecular formula of C₁₅H₁₆N₂O₃ and a molecular weight of 272.3 g/mol . Its structure features:

  • A 4-methoxyphenyl group at the C3 position.
  • A morpholine-4-carbonyl moiety at the C2 position.
  • A conjugated (E)-prop-2-enenitrile backbone, which confers rigidity and electronic delocalization.

These properties make it a candidate for pharmaceutical or materials science applications, where solubility and intermolecular interactions are critical.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

(E)-3-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)prop-2-enenitrile

InChI

InChI=1S/C15H16N2O3/c1-19-14-4-2-12(3-5-14)10-13(11-16)15(18)17-6-8-20-9-7-17/h2-5,10H,6-9H2,1H3/b13-10+

InChI Key

BALDQACWJQTHBW-JLHYYAGUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)N2CCOCC2

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)N2CCOCC2

Origin of Product

United States

Biological Activity

(2E)-3-(4-methoxyphenyl)-2-[(E)-morpholine-4-carbonyl]prop-2-enenitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, with an emphasis on its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C16H18N3O2C_{16}H_{18}N_3O_2 with a molecular weight of 298.34 g/mol. It features a morpholine ring, which is often associated with various biological activities, and a methoxyphenyl group that may enhance its pharmacological properties.

PropertyValue
Molecular FormulaC16H18N3O2C_{16}H_{18}N_3O_2
Molecular Weight298.34 g/mol
IUPAC Name(2E)-3-(4-methoxyphenyl)-2-[(E)-morpholine-4-carbonyl]prop-2-enenitrile

The proposed mechanism of action involves the interaction of the compound with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. The morpholine moiety may facilitate binding to these targets, potentially leading to inhibition or modulation of their activity.

Anticancer Activity

Research has indicated that compounds similar to (2E)-3-(4-methoxyphenyl)-2-[(E)-morpholine-4-carbonyl]prop-2-enenitrile exhibit anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

Case Study:
In a study involving various synthesized derivatives of morpholine-based compounds, it was found that certain analogs demonstrated significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range. These compounds were observed to disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies suggest that it may possess antibacterial properties against Gram-positive bacteria, likely due to its ability to disrupt bacterial cell wall synthesis or function .

Research Findings:
A screening assay conducted on several morpholine derivatives showed that (2E)-3-(4-methoxyphenyl)-2-[(E)-morpholine-4-carbonyl]prop-2-enenitrile exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. Morpholine derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Experimental Evidence:
In an animal model of inflammation, administration of a related morpholine compound resulted in reduced paw edema and lower levels of inflammatory markers, suggesting that (2E)-3-(4-methoxyphenyl)-2-[(E)-morpholine-4-carbonyl]prop-2-enenitrile may also exert beneficial effects in inflammatory conditions .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to (2E)-3-(4-methoxyphenyl)-2-[(E)-morpholine-4-carbonyl]prop-2-enenitrile exhibit significant anticancer properties. For instance, derivatives of morpholine have been studied for their ability to inhibit cancer cell proliferation. The presence of the morpholine moiety enhances the compound's interaction with biological targets, potentially leading to improved therapeutic efficacy against various cancer types .

Antimicrobial Properties
The nitrile functional group in this compound may contribute to antimicrobial activity. Compounds with similar structures have been shown to possess inhibitory effects against bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Synthesis and Chemical Reactions

Synthesis Techniques
The synthesis of (2E)-3-(4-methoxyphenyl)-2-[(E)-morpholine-4-carbonyl]prop-2-enenitrile can be achieved through various methods, including dipolar cycloaddition reactions and carbonylation processes. These methods allow for the efficient formation of the desired compound while maintaining high yields and purity .

Reactivity in Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in multiple reactions, including nucleophilic additions and cycloadditions, which can lead to the formation of more complex molecular architectures .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of (2E)-3-(4-methoxyphenyl)-2-[(E)-morpholine-4-carbonyl]prop-2-enenitrile exhibited potent cytotoxic effects on human cancer cell lines. The research indicated that these compounds could induce apoptosis through the activation of specific signaling pathways, highlighting their potential as lead compounds for further drug development .

Case Study 2: Antimicrobial Activity

In another study, researchers explored the antimicrobial properties of several nitrile-containing compounds, including (2E)-3-(4-methoxyphenyl)-2-[(E)-morpholine-4-carbonyl]prop-2-enenitrile. The results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the existing structure could enhance efficacy and selectivity .

Chemical Reactions Analysis

Functional Group Analysis and Reaction Pathways

The compound (2E)-3-(4-methoxyphenyl)-2-[(E)-morpholine-4-carbonyl]prop-2-enenitrile contains three key functional groups: a nitrile group, a carbonyl-linked morpholine ring, and a conjugated enone system. Below is an analysis of its potential chemical reactivity and synthesis pathways based on structural features and analogous reactions from the literature.

Nitrile Group

  • Hydrolysis : The nitrile group can undergo hydrolysis under acidic or basic conditions to form an amide or carboxylic acid, depending on the reaction medium .

  • Nucleophilic Addition : Reactivity with nucleophiles (e.g., Grignard reagents, alcohols) could lead to alkylation or amidation products.

  • Cycloaddition : The nitrile’s triple bond may participate in dipolar cycloadditions (e.g., [2+2] or [3+2] reactions) with appropriate reagents .

Morpholine-4-Carbonyl Group

  • Hydrolysis : The carbonyl group could hydrolyze to a carboxylic acid under acidic or basic conditions, particularly in the presence of water or alcohols.

  • Nucleophilic Acyl Substitution : Reaction with amines or alcohols may replace the morpholine moiety, forming new amides or esters.

Conjugated Enone System

  • Michael Addition : The α,β-unsaturated carbonyl system is prone to nucleophilic attack, forming β-substituted products.

  • Electrophilic Addition : The double bond could react with electrophiles (e.g., bromine, ozone).

Formation of the Carbonyl-Morpholine Linkage

The morpholine-4-carbonyl group may form via Ugi four-component reaction or Passerini three-component reaction , which are known for coupling carbonyl derivatives with amines . For example, a reaction involving 4-methoxybenzaldehyde, morpholine, and a nitrile precursor could yield the target compound.

Nitrile Group Installation

The nitrile group could be introduced via cyanation reactions , such as the addition of a cyanide ion to an alkyl halide or aldehyde. Alternatively, Debus cyanation or sandmeyer cyanide synthesis may be applicable if a substitution reaction is feasible.

Hydrolysis of Functional Groups

Functional GroupReaction ConditionsProduct Type
Nitrile H₂O/H₂SO₄ (acidic) or NaOHAmide/Carboxylic Acid
Morpholine-Carbonyl HCl/H₂O or NaOH/EtOHFree Carboxylic Acid
Enone System H₂O/EtOH (Michael donor)β-Substituted Carbonyl

Nucleophilic Addition

NucleophileReaction ConditionsExpected Product
Grignard ReagentTHF, -78°CAlkylated Nitrile
AmineDMF, 60°CAmidated Nitrile

Hydrolysis Mechanism

The nitrile hydrolysis proceeds via a two-step process:

  • Protonation : Acidic environments protonate the nitrile, increasing electrophilicity.

  • Nucleophilic Attack : Water attacks the carbon, forming an imidic acid intermediate, which tautomerizes to yield the amide or carboxylic acid .

Morpholine-Carbonyl Substitution

Substitution reactions likely involve nucleophilic acyl substitution , where the morpholine group acts as a leaving group. This could occur under catalytic conditions (e.g., DMAP or Lewis acids) to facilitate the reaction .

Challenges and Considerations

  • Stability : The conjugated enone system may undergo degradation under harsh conditions (e.g., light, oxygen).

  • Selectivity : Reactions targeting specific functional groups require careful control of reaction conditions to avoid over-reaction.

  • Purification : The compound’s polarity and solubility may influence purification methods (e.g., chromatography).

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Molecular Formula MW (g/mol) Substituents/Functional Groups logP Melting Point (°C) Yield (%) Key Features
Target Compound C₁₅H₁₆N₂O₃ 272.3 4-Methoxyphenyl, morpholine 1.56 N/A N/A High polar surface area, moderate logP
Compound 30 C₁₉H₁₈N₄O₃ 362.4 4-Methoxyphenyl, pyridinyl, ester N/A 143–155 75 Amino group for H-bonding
Compound 31 C₁₉H₁₈N₄O₃ 362.4 4-Fluorophenyl, pyridinyl, ester N/A 201–205 85 Enhanced thermal stability
(E)-2-(4-Methylphenyl)sulfonyl-3-(4-nitrophenyl)prop-2-enenitrile C₁₆H₁₂N₂O₄S 328.3 Sulfonyl, nitro N/A N/A N/A Electron-withdrawing substituents
5-Methoxy-2-[(E)-3-(2-thienyl)prop-2-enoyl]phenyl morpholine-4-carboxylate C₁₈H₁₇NO₅S 367.4 Thiophene, morpholine carboxylate N/A N/A N/A π-π stacking potential
(2E)-3-[4-({6-[(4-Methoxyphenyl)amino]-7H-purin-2-yl}amino)phenyl]prop-2-enenitrile C₂₃H₂₁N₇O 411.4 Purine, 4-methoxyphenyl N/A N/A N/A Kinase inhibition potential
(2E)-2-(4-Chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile C₁₅H₁₀Cl₂N₂ 289.2 Dichloro, amino 1.35* N/A N/A Steric hindrance effects

*Predicted value.

Key Findings

Substituent Effects :

  • Electron-donating groups (e.g., 4-methoxy) enhance solubility but reduce thermal stability.
  • Electron-withdrawing groups (e.g., nitro, sulfonyl) increase reactivity but may reduce bioavailability.
  • Halogenation (Cl, F) improves lipophilicity and binding affinity but adds molecular weight.

Synthetic Yields :

  • Fluorinated analogs (e.g., Compound 31) exhibit higher yields (85%) compared to methoxy derivatives (75%), likely due to improved reaction kinetics .

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(4-methoxyphenyl)-2-[(E)-morpholine-4-carbonyl]prop-2-enenitrile, and how can reaction parameters be optimized?

  • Methodology: Multi-step synthesis involving (1) coupling of 4-methoxyphenylacetonitrile with morpholine-4-carbonyl chloride under Schlenk conditions to preserve stereochemistry, (2) use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, and (3) purification via column chromatography with gradient elution (hexane/ethyl acetate). Optimize temperature (60–80°C) and solvent polarity (DMF or THF) to enhance yield and stereoselectivity .
  • Key Parameters: Monitor reaction progress using TLC and HPLC to isolate the (E,E)-isomer selectively.

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

  • Methodology:
  • X-ray Crystallography: Resolve absolute configuration and confirm stereochemistry (e.g., CCDC deposition number 1988019 for analogous compounds) .
  • NMR Spectroscopy: Use ¹H-¹H COSY and NOESY to verify spatial proximity of protons (e.g., 4-methoxyphenyl vs. morpholine protons) .
  • FT-IR: Identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretching modes .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Guidelines:
  • Respiratory Protection: Use NIOSH-certified P95 respirators for low exposure; OV/AG/P99 filters for high vapor concentrations .
  • Skin Protection: Wear nitrile gloves and chemically resistant suits to prevent dermal absorption .
  • Storage: Store in airtight containers under inert gas (N₂/Ar) to avoid hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational methods like DFT aid in predicting the electronic properties and reactivity of this compound?

  • Methodology:
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets for geometry optimization .
  • Molecular Electrostatic Potential (MEP): Map charge distribution to identify reactive regions (e.g., nitrile group for nucleophilic attack) .
  • Reactivity Analysis: Compare computed vs. experimental UV-Vis spectra to validate electronic transitions .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., logP, solubility) for this compound?

  • Methodology:
  • LogP Determination: Cross-validate using shake-flask (experimental) vs. HPLC-derived retention times (theoretical) .
  • Solubility Analysis: Perform phase-solubility studies in DMSO/water mixtures (1:9 to 9:1 v/v) to identify ideal solvent systems .
  • Data Reconciliation: Use statistical tools (e.g., Bland-Altman plots) to assess inter-laboratory variability in melting point measurements .

Q. What mechanisms underlie the biological activity of this compound, and how can structure-activity relationships (SAR) be established?

  • Methodology:
  • Antimicrobial Assays: Test against Gram-positive/negative bacteria (MIC via broth microdilution) and correlate activity with substituents (e.g., electron-withdrawing nitrile vs. morpholine’s hydrogen-bonding capacity) .
  • SAR Studies: Synthesize analogs (e.g., replacing 4-methoxyphenyl with halogenated aryl groups) and compare bioactivity via IC₅₀ values .
  • Molecular Docking: Simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.